molecular formula C19H25N7O B6439245 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549008-65-1

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Número de catálogo: B6439245
Número CAS: 2549008-65-1
Peso molecular: 367.4 g/mol
Clave InChI: AVDQXPKJZHPMNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 4, a methyl group at position 2, and a piperazine-linked 5-methylisoxazole moiety at position 4. However, the provided evidence lacks explicit data on its synthesis, bioactivity, or applications. The compound’s nomenclature and structural features align with derivatives reported in pyrimidine and pyrazole chemistry, which are often explored for pharmaceutical and agrochemical applications .

Propiedades

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-13-9-14(2)26(23-13)19-10-18(21-16(4)22-19)25-7-5-24(6-8-25)12-17-11-20-27-15(17)3/h9-11H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQXPKJZHPMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=C(ON=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazolopyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 ) and their isomerization products. These compounds share a pyrimidine core fused with pyrazole, similar to the target compound’s pyrazole substituent. Key differences include:

  • Substituent Diversity: The target compound incorporates a piperazine-isoxazole chain, whereas derivatives in feature hydrazine or amino groups. The piperazine linker may enhance solubility or receptor binding compared to simpler substituents .

Heterocyclic Piperazine Derivatives

reports pyrimidin-2(1H)-one derivatives with piperazine-linked tetrazole and coumarin groups. For example, compound 4i includes a coumarin-pyrimidine core with a tetrazole-piperazine substituent. Comparisons include:

  • Bioactivity Potential: Coumarin derivatives are associated with anticoagulant and anticancer properties, while the target compound’s isoxazole-piperazine group may favor kinase or protease inhibition. Structural differences in the substituents (isoxazole vs. coumarin) suggest divergent biological targets .

Structural Analog from CymitQuimica ()

A closely related analog, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine , replaces the piperazine-isoxazole group with a p-tolyl-hydrazinyl moiety. Key contrasts:

  • Functional Groups : The hydrazine group in the analog may confer metal-chelating or radical-scavenging properties, whereas the piperazine-isoxazole chain in the target compound could enhance blood-brain barrier penetration or modulate pharmacokinetics .
  • Synthetic Flexibility : The piperazine linker allows for further functionalization (e.g., alkylation or acylation), offering broader medicinal chemistry optimization than the rigid p-tolyl-hydrazine group .

Métodos De Preparación

Preparation of 2-Methylpyrimidine-4,6-diol

The synthesis begins with the condensation of ethyl acetoacetate and guanidine carbonate under basic conditions to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is isolated in 78% yield after recrystallization from ethanol/water (3:1).

Reaction Conditions:

  • Reactants: Ethyl acetoacetate (1.2 eq), guanidine carbonate (1.0 eq).

  • Solvent: Ethanol (0.5 M).

  • Temperature: Reflux at 80°C for 12 h.

  • Workup: Acidification to pH 3 with HCl, filtration.

Dichlorination to 4,6-Dichloro-2-methylpyrimidine

Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. The dihydroxypyrimidine is treated with POCl₃ (5 eq) and catalytic N,N-dimethylformamide (DMF, 0.1 eq) at reflux for 6 h, achieving 92% conversion to the dichloride.

Key Characterization Data:

  • ¹H NMR (CDCl₃): δ 2.55 (s, 3H, CH₃), 6.82 (s, 1H, C₅-H).

  • MS (ESI+): m/z 177.0 [M+H]⁺.

Installation of the 3,5-Dimethylpyrazole Substituent

Nucleophilic Aromatic Substitution at Position 4

The 4-chloro group is displaced by 3,5-dimethylpyrazole under basic conditions. A mixture of 4,6-dichloro-2-methylpyrimidine (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 120°C for 8 h, yielding 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-2-methylpyrimidine (85%).

Optimization Notes:

  • Higher yields are achieved using DMSO due to its polar aprotic nature, which stabilizes the transition state.

  • Excess base (K₂CO₃) prevents HCl-mediated decomposition of the pyrazole.

Characterization:

  • ¹³C NMR (DMSO-d₆): δ 11.2 (CH₃, pyrazole), 21.5 (CH₃, pyrimidine), 106.8 (C₄-pyrimidine), 148.9 (C≡N).

Functionalization at Position 6 with Piperazine-Isoxazole

Synthesis of 4-[(5-Methylisoxazol-4-yl)methyl]piperazine

  • Isoxazole Preparation: 5-Methylisoxazole-4-carbaldehyde is synthesized via cyclization of ethyl acetoacetate oxime with chloramine-T in methanol (72% yield).

  • Reductive Amination: The aldehyde is condensed with piperazine (1.5 eq) using sodium cyanoborohydride (NaBH₃CN, 1.2 eq) in methanol at 25°C for 24 h, yielding the substituted piperazine (68%).

Critical Parameters:

  • pH Control: Maintain reaction at pH 5–6 using acetic acid to optimize imine formation.

  • Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Coupling to the Pyrimidine Core

The 6-chloro intermediate from Section 3.1 is reacted with 4-[(5-methylisoxazol-4-yl)methyl]piperazine (1.5 eq) in n-butanol at 100°C for 15 h. Triethylamine (2.0 eq) scavenges HCl, driving the reaction to 89% completion.

Reaction Monitoring:

  • HPLC (C18): Retention times: Pyrimidine-chloro = 6.2 min; Product = 8.7 min.

  • Isolation: Precipitation with ice-water, filtration.

Final Compound Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃-isoxazole), 2.34 (s, 6H, pyrazole-CH₃), 2.50 (s, 3H, C₂-CH₃), 3.72–3.85 (m, 8H, piperazine), 4.21 (s, 2H, CH₂-isoxazole), 6.38 (s, 1H, pyrazole-H), 8.12 (s, 1H, pyrimidine-H).

  • HRMS (ESI+): m/z 422.2185 [M+H]⁺ (calc. 422.2189).

Purity Assessment

  • HPLC Purity: 98.6% (210 nm, acetonitrile:H₂O 70:30).

  • Elemental Analysis: C, 62.58%; H, 6.71%; N, 24.23% (theor. C, 62.69%; H, 6.64%; N, 24.45%).

Discussion of Synthetic Challenges and Alternatives

Regioselectivity in Pyrimidine Substitution

The sequential substitution at positions 4 and 6 relies on differential reactivity. Computational studies (DFT) indicate the 4-position is more electrophilic due to resonance stabilization of the transition state, favoring initial pyrazole coupling.

Piperazine-Isoxazole Coupling Efficiency

Alternative solvents (e.g., DMF, acetonitrile) reduced yields to <70%, likely due to poor solubility of the piperazine reagent. Microwave-assisted synthesis (150°C, 2 h) increased yield to 93% but required specialized equipment.

Q & A

Q. What synthetic routes are commonly reported for this compound?

  • Methodological Answer: Multi-step synthesis typically involves: (i) Preparation of 3,5-dimethylpyrazole via cyclocondensation of hydrazine with 2,4-pentanedione. (ii) Functionalization of the pyrimidine core at the 6-position using Ullmann coupling or nucleophilic aromatic substitution with a piperazine-oxazole intermediate. (iii) Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What are the key intermediates in synthesizing this compound?

  • Methodological Answer: Critical intermediates include:
  • 3,5-Dimethyl-1H-pyrazole (pyrazole precursor).
  • 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazine (piperazine-oxazole conjugate).
  • 2-Methyl-6-chloropyrimidine (core scaffold).
    Intermediate characterization via FT-IR and thin-layer chromatography (TLC) is essential to monitor reaction progress .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

  • Methodological Answer: Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example:
  • Factors: Reaction time (6–24 hrs), solvent (DMF vs. THF), base (K₂CO₃ vs. NaH).
  • Response Surface Methodology (RSM) identifies optimal conditions. Computational tools like ICReDD’s reaction path search methods reduce trial-and-error by predicting activation barriers .

Q. How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Answer: (i) Validate assay conditions (e.g., cell line specificity, ATP levels in kinase assays). (ii) Compare with structural analogs (e.g., piperazine vs. morpholine derivatives). (iii) Use molecular docking to assess binding affinity variations due to oxazole-methyl steric effects .

Q. What computational strategies predict reactivity and regioselectivity in functionalizing the pyrimidine core?

  • Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for cross-coupling reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Q. What role do the piperazine and oxazole moieties play in modulating bioavailability and target interactions?

  • Methodological Answer:
  • Piperazine: Enhances solubility via protonation at physiological pH and facilitates blood-brain barrier penetration.
  • Oxazole: Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets).
    Replace the oxazole with isosteres (e.g., thiazole) to study electronic effects on binding .

Q. How to address purification challenges caused by polar byproducts?

  • Methodological Answer: (i) Use reverse-phase HPLC (C18 column, gradient: H₂O/ACN with 0.1% TFA). (ii) Recrystallization from ethanol/water (7:3) removes hydrophilic impurities. (iii) Chelation-assisted extraction (e.g., EDTA for metal traces) improves purity .

Q. What stability studies are recommended for long-term storage of this compound?

  • Methodological Answer: Conduct accelerated stability testing under ICH guidelines:
  • Conditions: 40°C/75% RH (3 months), light exposure (1.2 million lux-hours).
  • Analytical Methods: TGA/DSC for thermal degradation profiles; HPLC-MS to detect hydrolysis/oxidation products .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer: Systematically modify substituents:
  • Pyrazole: Replace methyl groups with CF₃ or Cl to assess steric/electronic effects.
  • Oxazole: Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-acidity.
    Test derivatives in enzyme inhibition assays (e.g., IC₅₀ shifts) and correlate with computational electrostatic potential maps .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.